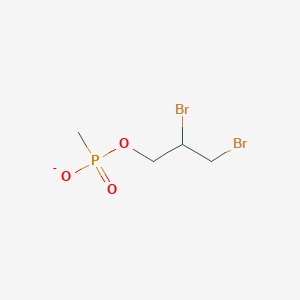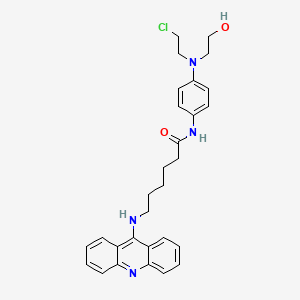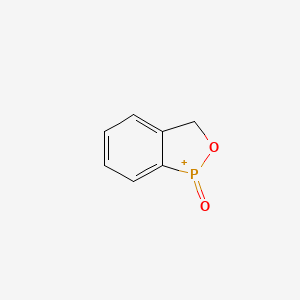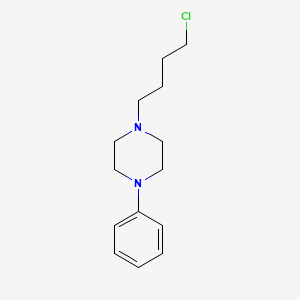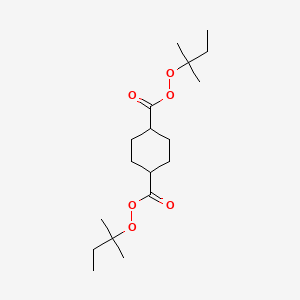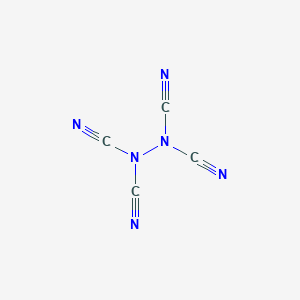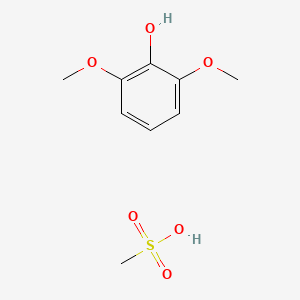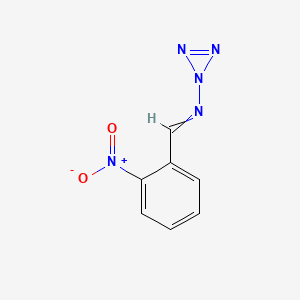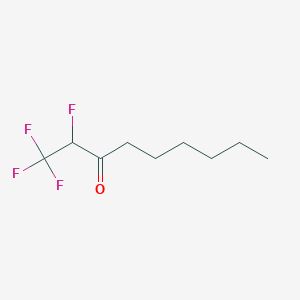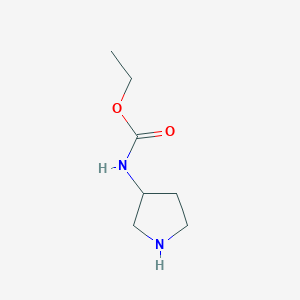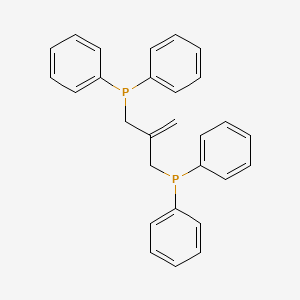
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane is an organophosphorus compound with the molecular formula C27H25P2. This compound is characterized by the presence of two diphenylphosphane groups attached to a prop-2-enyl backbone. It is used primarily in the field of chemistry as a ligand in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane typically involves the reaction of diphenylphosphine with an appropriate alkylating agent. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with diphenylphosphine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction.
化学反应分析
Types of Reactions
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenated compounds under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
科学研究应用
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用机制
The mechanism of action of 2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane involves its role as a ligand in catalytic processes. The compound coordinates with metal centers to form complexes that facilitate various chemical reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion.
相似化合物的比较
Similar Compounds
Diphenylphosphine: An organophosphorus compound with the formula (C6H5)2PH.
Dimethylphenylphosphine: A compound with the formula (CH3)2PC6H5.
Uniqueness
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane is unique due to its dual phosphine groups, which enhance its ability to act as a bidentate ligand. This property makes it particularly effective in catalytic processes compared to similar compounds that may only have a single phosphine group.
属性
CAS 编号 |
120658-80-2 |
|---|---|
分子式 |
C28H26P2 |
分子量 |
424.5 g/mol |
IUPAC 名称 |
2-(diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane |
InChI |
InChI=1S/C28H26P2/c1-24(22-29(25-14-6-2-7-15-25)26-16-8-3-9-17-26)23-30(27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21H,1,22-23H2 |
InChI 键 |
OCOOUZZFQNCXHO-UHFFFAOYSA-N |
规范 SMILES |
C=C(CP(C1=CC=CC=C1)C2=CC=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


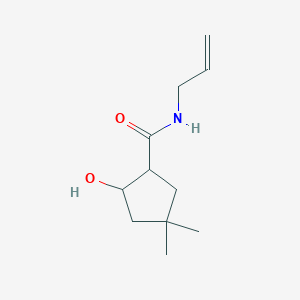
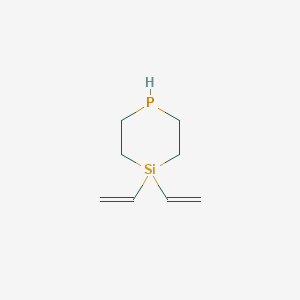
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
